

# Application Notes and Protocols for the ALKOVE-1 Trial of NVL-655

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## **Compound of Interest**

Compound Name: **KG-655**

Cat. No.: **B1329299**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the experimental design for the ALKOVE-1 clinical trial of NVL-655, a selective fourth-generation anaplastic lymphoma kinase (ALK) inhibitor. The included protocols for key preclinical and clinical evaluation methods are intended to facilitate further research and development in the field of targeted cancer therapy.

## Introduction to NVL-655 and the ALKOVE-1 Trial

NVL-655 is an orally bioavailable, brain-penetrant, small-molecule inhibitor of ALK. It was specifically designed to overcome the limitations of previous generations of ALK inhibitors by targeting a broad range of ALK resistance mutations, including the solvent front G1202R mutation and various compound mutations. Preclinical studies have demonstrated NVL-655's high potency against diverse ALK fusion proteins and mutations, as well as its selectivity for ALK over the structurally related tropomyosin receptor kinase (TRK), potentially avoiding the neurological side effects associated with dual ALK/TRK inhibition.

The ALKOVE-1 trial (NCT05384626) is a Phase 1/2 clinical study designed to evaluate the safety, tolerability, and anti-tumor activity of NVL-655 in patients with advanced ALK-positive non-small cell lung cancer (NSCLC) and other solid tumors. The trial consists of a dose-escalation phase (Phase 1) to determine the recommended Phase 2 dose (RP2D) and a dose-expansion phase (Phase 2) to further assess the efficacy of NVL-655 in specific patient cohorts.

## ALKOVE-1 Trial Design

The ALKOVE-1 study is a multicenter, open-label, Phase 1/2 trial.

### Phase 1: Dose Escalation

- Objective: To determine the maximum tolerated dose (MTD) and the recommended Phase 2 dose (RP2D) of NVL-655.
- Patient Population: Patients with locally advanced or metastatic solid tumors with a documented ALK rearrangement or activating mutation.
- Design: Patients receive escalating doses of NVL-655, administered orally once daily.

### Phase 2: Dose Expansion

- Objective: To evaluate the anti-tumor activity of NVL-655 at the RP2D.
- Patient Population: Patients are enrolled into specific cohorts based on their tumor type and prior treatment history. For example, one cohort includes patients with ALK-positive NSCLC who have received a prior second-generation ALK tyrosine kinase inhibitor (TKI) such as ceritinib, alectinib, or brigatinib.
- Primary Endpoint: Overall response rate (ORR) as assessed by Response Evaluation Criteria in Solid Tumors version 1.1 (RECIST 1.1).

## Key Eligibility Criteria

| Inclusion Criteria                                                                                                                                         | Exclusion Criteria                                              |
|------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------|
| Age $\geq$ 18 years (a specific Phase 2 cohort allows for $\geq$ 12 years).                                                                                | Known oncogenic driver alteration other than ALK.               |
| Histologically or cytologically confirmed locally advanced or metastatic solid tumor with a documented ALK rearrangement or activating mutation (Phase 1). | Known allergy or hypersensitivity to NVL-655 or its excipients. |
| Histologically or cytologically confirmed locally advanced or metastatic NSCLC with a documented ALK rearrangement (specific Phase 2 cohorts).             | Major surgery within 4 weeks of study entry.                    |
| Evaluable disease (target or non-target) according to RECIST 1.1 (Phase 1) or measurable disease (Phase 2).                                                | Ongoing anti-cancer therapy.                                    |
| Adequate organ function and bone marrow reserve.                                                                                                           | Active participation in another therapeutic clinical study.     |

## Preclinical and Clinical Efficacy of NVL-655

Preclinical and clinical data have demonstrated the promising activity of NVL-655.

### Preclinical Activity

| Assay                  | Key Findings                                                                                                                                                                                     |
|------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| In vitro Kinase Assays | NVL-655 shows potent inhibition of wild-type and various mutant ALK kinases, with over 100-fold improved potency against ALK G1202R single and compound mutations compared to approved ALK TKIs. |
| Cell Viability Assays  | NVL-655 effectively inhibits the viability of ALK-driven cancer cell lines, including those with resistance mutations.                                                                           |
| In vivo Tumor Models   | NVL-655 induces tumor regression in multiple xenograft models, including intracranial and patient-derived xenografts (PDXs).                                                                     |
| Selectivity Profile    | NVL-655 exhibits significant selectivity for ALK over TRK kinases (22-fold to >874-fold).                                                                                                        |

## Clinical Activity (from ALKOVE-1)

Preliminary results from the ALKOVE-1 trial have shown encouraging anti-tumor activity in heavily pretreated patients.

| Patient Population            | Dose                     | Overall Response Rate (ORR) |
|-------------------------------|--------------------------|-----------------------------|
| All evaluable patients        | All doses                | 38%                         |
| Patients at RP2D              | Recommended Phase 2 Dose | 38%                         |
| Patients with G1202R mutation | All doses                | 69%                         |
| Patients with G1202R mutation | Recommended Phase 2 Dose | 71%                         |

Durable responses have been observed, including in patients who had previously progressed on lorlatinib and those with central nervous system (CNS) metastases. The median duration of response across all doses was 14.4 months.

# Experimental Protocols

## Cell Viability Assay (CellTiter-Glo®)

This protocol is used to assess the effect of NVL-655 on the viability of ALK-positive cancer cell lines.

### Materials:

- ALK-positive NSCLC cell line (e.g., H3122)
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
- NVL-655 dissolved in DMSO
- CellTiter-Glo® Luminescent Cell Viability Assay kit
- 96-well white, clear-bottom plates

### Procedure:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight.
- Prepare serial dilutions of NVL-655 in complete medium.
- Remove the medium from the wells and add 100 µL of the diluted inhibitor or medium with DMSO (vehicle control).
- Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO<sub>2</sub>.
- Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
- Add 100 µL of CellTiter-Glo® reagent to each well.
- Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
- Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

- Measure
- To cite this document: BenchChem. [Application Notes and Protocols for the ALKOVE-1 Trial of NVL-655]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1329299#experimental-design-for-alkove-1-trial-of-nvl-655>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)